17-AEP-GA

Formulation Drug delivery ADC payload

Glioblastoma migration studies require HSP90 inhibitors free from DMSO artifacts. 17-AEP-GA (CAS 75747-23-8) delivers 10 mg/mL aqueous solubility, eliminating solvent cytotoxicity that confounds 17-AAG-based assays. • Superior anti-migratory activity: pronounced chemotaxis inhibition toward HGF at 100 nM, outperforming 17-AAG and 17-DMAG in glioblastoma models. • ADC-ready payload: water solubility enables DMSO-free conjugation with preserved HSP90 binding affinity. • Batch consistency: ≥98% purity verified by HPLC; shipped under recommended storage for global research use.

Molecular Formula C34H50N4O8
Molecular Weight 642.8 g/mol
Cat. No. B1254590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-AEP-GA
Synonyms17-(2-(pyrrolidin-1-yl)ethyl)-amino-17-demethoxygeldanamycin
17-(2-(pyrrolidin-1-yl)ethyl)amino-17-demethoxygeldanamycin
17-AEP-GA
17-PEA-GA cpd
Molecular FormulaC34H50N4O8
Molecular Weight642.8 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN3CCCC3)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C34H50N4O8/c1-20-16-24-29(36-12-15-38-13-7-8-14-38)26(39)19-25(31(24)41)37-33(42)21(2)10-9-11-27(44-5)32(46-34(35)43)23(4)18-22(3)30(40)28(17-20)45-6/h9-11,18-20,22,27-28,30,32,36,40H,7-8,12-17H2,1-6H3,(H2,35,43)(H,37,42)/b11-9-,21-10+,23-18+/t20-,22+,27+,28+,30-,32+/m1/s1
InChIKeyMNMYYWFEPBLDKF-JEVRCCDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-AEP-GA Overview


17-AEP-GA [CAS 75747-23-8] is a 17-N-substituted geldanamycin analog belonging to the benzoquinone ansamycin class of HSP90 inhibitors [1]. The compound features a 2-(pyrrolidin-1-yl)ethylamino group substituted for the methoxy moiety at the C17 position of the geldanamycin scaffold, conferring water solubility while maintaining HSP90 binding affinity [1]. 17-AEP-GA functions as an HSP90 antagonist, inducing degradation of client oncoproteins including MET receptor, and is characterized as a cytotoxic payload component for antibody-drug conjugates (ADCs) [1].

Target Engagement HSP90 pathway inhibition study fit
Research Context Cytotoxic payload component for ADC research
Formulation Water-soluble geldanamycin analog for aqueous assays

17-AEP-GA Differentiation


The geldanamycin analog family exhibits substantial divergence in solubility, toxicity, and biological profile despite shared HSP90 targeting. Parent geldanamycin demonstrates potent activity but is confounded by severe hepatotoxicity and poor aqueous solubility [1]. 17-AAG (tanespimycin) addressed toxicity partially but requires DMSO for solubilization and suffers from formulation challenges and metabolic instability mediated by NQO1 [1]. 17-DMAG provides water solubility but differs from 17-AEP-GA in the C17 substituent (dimethylaminoethylamino vs. pyrrolidinylethylamino), producing distinct physiochemical and biological characteristics [1]. These structural variations translate into quantifiable differences in IC50 values, migration inhibition potency, and ADC payload compatibility that preclude generic substitution without experimental validation [1].

Property
17-AEP-GA
Alternative Analogs
Aqueous Solubility
Water soluble
17-AAG: DMSO soluble only. Aqueous assay context may shift.
Cytotoxicity Profile
Lower normal cell cytotoxicity vs. parent GA
Parent GA: Higher cytotoxicity. Model-safety context differs significantly.
C17 Substituent
Pyrrolidinylethylamino
17-DMAG: Dimethylamino. Bioactivity profile may not transfer directly.

17-AEP-GA Evidence


Water Solubility vs. 17-AAG

17-AEP-GA exhibits water solubility, in contrast to 17-AAG which is soluble only in DMSO and insoluble in water . The water solubility of 17-AEP-GA and 17-DMAG enables formulation flexibility and may help overcome delivery issues associated with the use of non-water-soluble 17-AAG . In breast cancer cell line studies, 17-AEPGA and 17-DMAG demonstrated 50% growth inhibition concentrations (GI50) of <2 µM following 72 hours of exposure, with effects equal or superior to those of 17-AAG [1].

Water Solubility vs. 17-AAG
Head-to-head
17-AEP-GA: Water soluble
17-AAG: DMSO only
Supports aqueous assay compatibility
Formulation context-dependent
Formulation Drug delivery ADC payload

Reduced Cytotoxicity vs. Geldanamycin

17-AEP-GA is characterized as a less cytotoxic analog of geldanamycin (GA) while retaining biological activity against tumor cells [1]. The compound induces similar tumor cell growth inhibition to geldanamycin but with reduced cytotoxicity to normal cells . This differential toxicity profile is attributed to the C17 modification introducing an alkylamino group in place of the methoxy moiety [1]. Comparative studies in rhabdomyosarcoma models confirm high anti-tumor activity with low normal cell cytotoxicity for 17-[2-(pyrrolidin-1-yl)ethyl]-amino-17-demethoxygeldanamycin [2].

Cytotoxicity Profile vs. GA
Cross-study comparable
Lower normal cell cytotoxicity vs. parent GA
Supports cytotoxicity endpoint review
Model-safety context review
Toxicity Safety margin Drug development

Anti-Proliferative Potency vs. 17-AAG

In direct comparative studies using three human glioblastoma cell lines (LN18, LN229, T98G), both 17-AEP-GA and 17-AAG induced apoptosis at concentrations of 10 and 100 nM as measured by Annexin V positivity [1]. A high number of cells positive for activated caspase-3 was observed after treatment with both 17-AAG and 17-AEP-GA at 100 nM concentration [1]. Anti-proliferative effects on tumor cells reached a maximum inhibition level of 70% [1]. 17-AEP-GA demonstrates powerful inhibition of cancer cell growth with IC50 below 100 nM [2].

Anti-Proliferative Activity vs. 17-AAG
Head-to-head
Apoptosis at 10/100 nM (Glioblastoma)
Supports cell-model endpoint review
Equivalent reported response
Anti-proliferative Apoptosis Glioblastoma

Migration & Invasion Inhibition

Among the geldanamycin analogs tested, 17-AEP-GA and parent GA exhibited the strongest inhibitory effect on glioblastoma cell migration and invasion [1]. GAs inhibited chemotaxis of glioblastoma cells toward hepatocyte growth factor (HGF) gradient and blocked migration through a Matrigel layer in invasion assays [1]. At 100 nM concentration, a strong decrease in the ability of GBM cells to transmigrate through extracellular matrix proteins after HGF stimulation was observed [1]. The effect was further enhanced when cells were preincubated for 6 hours with GAs [1]. Downregulation of MET receptor surface expression—a client protein of HSP90—was observed following GA treatment, with the strongest reduction occurring in the LN229 cell line [1].

Migration & Invasion Inhibition
Head-to-head
Reported strongest effect among analogs tested
Supports migration assay endpoint review
MET receptor context
Anti-metastatic Chemotaxis Invasion

HSP90 Binding Affinity Retention

The C17 modification in 17-AEP-GA (pyrrolidinylethylamino substitution) maintains HSP90 binding affinity comparable to geldanamycin while conferring water solubility [1]. Binding affinity to HSP90 was not significantly affected compared to geldanamycin and other analogs, while water solubility was highly improved compared to 17-AAG [1]. This structure-activity relationship demonstrates successful separation of target engagement from physiochemical properties [1].

HSP90 Binding Affinity
Cross-study comparable
Binding affinity comparable to GA
Supports target-engagement study context
Water solubility highly improved vs. 17-AAG
HSP90 binding Structure-activity relationship Drug design

Glutathione Conjugation Profile

The benzoquinone ansamycin HSP90 inhibitors undergo enzymatic reduction and glutathione conjugation, with compound-specific rates of glutathione adduct formation that correlate with toxicity and mechanism of action [1]. GM (geldanamycin) formed glutathione adducts most readily, followed by 17DMAG, while formation of glutathione adducts of 17AAG and 17AG were relatively slow in comparison [1]. 17-AEP-GA (designated as 17-demethoxy-17-[[2-(pyrrolidin-1-yl)ethyl]amino]-geldanamycin) was included in this comparative metabolic analysis, indicating distinct glutathione conjugation kinetics among the analog series [1].

Glutathione Conjugation
Class-level inference
Distinct kinetics in analog series
Supports metabolic profiling review
Data to verify
Metabolism Detoxification Pharmacology

17-AEP-GA Applications


Glioblastoma Invasion & Migration

17-AEP-GA is the optimal selection for glioblastoma research focused on HGF/MET-driven migration and invasion. Direct comparative evidence demonstrates that 17-AEP-GA and parent GA exhibit the strongest inhibitory effect on chemotaxis toward HGF and Matrigel invasion among tested geldanamycin analogs, with pronounced activity at 100 nM [1]. Researchers investigating MET receptor signaling, tumor invasiveness, or anti-metastatic mechanisms in glioblastoma should prioritize 17-AEP-GA over 17-AAG or 17-DMAG due to its superior anti-migratory potency in this specific context [1].

ADC Payload Development

17-AEP-GA is specifically characterized as an ADC toxin (ADC payload component) due to its combination of water solubility, maintained HSP90 binding affinity, and reduced cytotoxicity compared to parent geldanamycin [1]. The water solubility (<2 µM GI50 in aqueous formulation) and preserved target engagement enable conjugation strategies that avoid DMSO-related complications [1]. For ADC developers seeking an HSP90-targeted cytotoxic payload with favorable physicochemical properties, 17-AEP-GA provides a differentiated option distinct from tubulin-targeting payloads (e.g., MMAE, DM1) or non-water-soluble HSP90 inhibitors [1].

Aqueous Assays Without DMSO

For cell-based assays where DMSO vehicle effects confound experimental outcomes—including membrane integrity studies, ion channel assays, and sensitive primary cell cultures—17-AEP-GA's water solubility (10 mg/mL) provides a critical experimental advantage over 17-AAG (DMSO-soluble only) [1]. Studies requiring prolonged exposure or cumulative dosing without organic solvent carryover should select 17-AEP-GA to eliminate DMSO-induced cytotoxicity and precipitation artifacts that compromise data reproducibility [1].

Comparative HSP90 Inhibitor Studies

Research programs conducting systematic comparisons of HSP90 inhibitors across the geldanamycin series benefit from including 17-AEP-GA as a distinct chemical entity with unique C17 substitution. The compound's glutathione conjugation profile differs from 17-AAG, 17-DMAG, and parent GA, providing a tool for structure-activity relationship studies exploring the relationship between C17 substituents, metabolic fate, and biological activity [1]. Procurement of 17-AEP-GA alongside 17-AAG and 17-DMAG enables comprehensive comparative pharmacology investigations [1].

Application
Selection Property
Validation Focus
Glioblastoma invasion & migration studies
Migration assay endpoint context
MET/HGF pathway-response review
ADC payload research & conjugation
Cytotoxic payload research context
Aqueous conjugation protocol review
Aqueous cell-based assay development
Solubility-dependent formulation context
DMSO-vehicle-free assay validation
HSP90 inhibitor comparative studies
Geldanamycin analog SAR context
Metabolic and potency endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-AEP-GA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.